INCB40093 -

INCB40093

Catalog Number: EVT-255925
CAS Number:
Molecular Formula: C26H38N6O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines.
Overview

INCB40093 is a small molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes, including cell growth and division. The compound has been studied for its implications in treating certain types of cancer and other diseases related to dysregulated kinase activity.

Source

INCB40093 was developed by Incyte Corporation, a biopharmaceutical company known for its focus on oncology and hematology. The compound is part of ongoing research aimed at discovering effective treatments for malignancies that exhibit resistance to existing therapies.

Classification

INCB40093 belongs to the class of compounds known as protein kinase inhibitors. These inhibitors are designed to interfere with the activity of kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy molecules to specific substrates, a process that is vital for regulating various cellular functions.

Synthesis Analysis

Methods

The synthesis of INCB40093 involves several key steps, typically utilizing organic synthesis techniques common in medicinal chemistry. The process may include the following stages:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Cyclization: A cyclization step may be employed to form the core structure of the compound, which is crucial for its biological activity.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis pathway can vary based on the specific route chosen by researchers, but it generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of INCB40093.

Molecular Structure Analysis

Structure

The molecular structure of INCB40093 can be represented using chemical notation that highlights its functional groups and connectivity. The compound's structure includes a core scaffold that is essential for its activity as a protein kinase inhibitor.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: Approximately 270.32 g/mol
  • Structural Features: The molecule contains a variety of functional groups that contribute to its interaction with target kinases.
Chemical Reactions Analysis

Reactions

INCB40093 undergoes various chemical reactions typical for small organic molecules, including:

  1. Hydrolysis: Under certain conditions, hydrolysis may occur, affecting the stability and activity of the compound.
  2. Oxidation-Reduction: The presence of certain functional groups may allow for oxidation-reduction reactions that can modify the compound's properties.

Technical Details

Understanding these reactions is crucial for optimizing the compound's formulation and stability during storage and application.

Mechanism of Action

Process

The mechanism of action for INCB40093 involves its binding to specific protein kinases, inhibiting their activity. This inhibition disrupts signaling pathways that are often overactive in cancer cells, leading to reduced proliferation and survival of these cells.

Data

Research indicates that INCB40093 effectively inhibits several key kinases involved in tumor growth, making it a candidate for targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics vary depending on solvent conditions; it may exhibit moderate solubility in organic solvents.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature.
  • Reactivity: Potential reactivity with nucleophiles or electrophiles based on its functional groups.

Relevant Data or Analyses

Comprehensive studies on the physical and chemical properties help in understanding the behavior of INCB40093 under different conditions, which is essential for formulation development.

Applications

Scientific Uses

INCB40093 has been explored primarily within oncology research due to its potential as a therapeutic agent against various cancers characterized by aberrant kinase activity. Its applications include:

  • Cancer Treatment: Investigated for use in clinical settings against specific tumor types.
  • Research Tool: Utilized in laboratory studies to elucidate kinase signaling pathways and their roles in disease progression.

The ongoing research into INCB40093 reflects a broader trend in drug development focused on precision medicine and targeted therapies aimed at improving patient outcomes in cancer treatment.

Properties

Product Name

INCB40093

Molecular Formula

C26H38N6O

Synonyms

INCB40093; INCB-40093; INCB 40093.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.